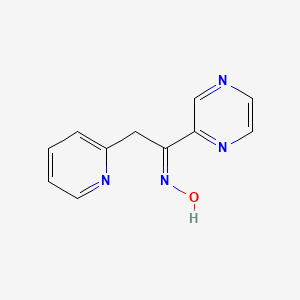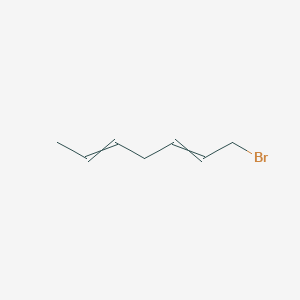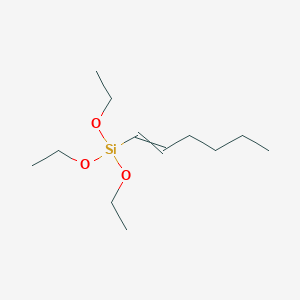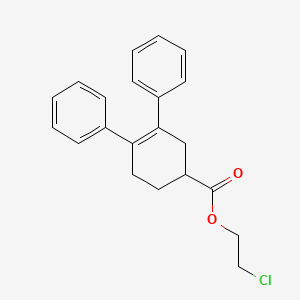
2-Chloroethyl 3,4-diphenylcyclohex-3-ene-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloroethyl 3,4-diphenylcyclohex-3-ene-1-carboxylate is an organic compound that belongs to the class of cycloalkenes This compound is characterized by the presence of a chloroethyl group, two phenyl groups, and a cyclohexene ring with a carboxylate functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloroethyl 3,4-diphenylcyclohex-3-ene-1-carboxylate typically involves the reaction of 3,4-diphenylcyclohex-3-ene-1-carboxylic acid with 2-chloroethanol in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride. The reaction is carried out under reflux conditions to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.
化学反応の分析
Types of Reactions
2-Chloroethyl 3,4-diphenylcyclohex-3-ene-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chloroethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxyl, amino, or alkoxy groups.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the reaction conditions and oxidizing agents used.
Reduction Reactions: Reduction of the compound can lead to the formation of alcohols or alkanes, depending on the reducing agents and conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, ammonia, or alkoxides can be used under mild to moderate conditions.
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide, typically under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions to prevent side reactions.
Major Products Formed
Substitution: Formation of 2-hydroxyethyl 3,4-diphenylcyclohex-3-ene-1-carboxylate or 2-aminoethyl 3,4-diphenylcyclohex-3-ene-1-carboxylate.
Oxidation: Formation of 3,4-diphenylcyclohex-3-ene-1-carboxylic acid or corresponding ketones.
Reduction: Formation of 2-ethyl 3,4-diphenylcyclohex-3-ene-1-carboxylate or corresponding alcohols.
科学的研究の応用
2-Chloroethyl 3,4-diphenylcyclohex-3-ene-1-carboxylate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2-Chloroethyl 3,4-diphenylcyclohex-3-ene-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The chloroethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to modifications in their structure and function. This can result in the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects.
類似化合物との比較
Similar Compounds
2-Chloroethyl 3,4-diphenylcyclohexane-1-carboxylate: Similar structure but lacks the double bond in the cyclohexene ring.
2-Bromoethyl 3,4-diphenylcyclohex-3-ene-1-carboxylate: Similar structure but with a bromoethyl group instead of a chloroethyl group.
2-Chloroethyl 3,4-diphenylcyclohex-3-ene-1-acetate: Similar structure but with an acetate group instead of a carboxylate group.
Uniqueness
2-Chloroethyl 3,4-diphenylcyclohex-3-ene-1-carboxylate is unique due to the presence of both a chloroethyl group and a carboxylate functional group on a cyclohexene ring. This combination of functional groups imparts specific chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
62544-44-9 |
|---|---|
分子式 |
C21H21ClO2 |
分子量 |
340.8 g/mol |
IUPAC名 |
2-chloroethyl 3,4-diphenylcyclohex-3-ene-1-carboxylate |
InChI |
InChI=1S/C21H21ClO2/c22-13-14-24-21(23)18-11-12-19(16-7-3-1-4-8-16)20(15-18)17-9-5-2-6-10-17/h1-10,18H,11-15H2 |
InChIキー |
INUOFQINARVAMS-UHFFFAOYSA-N |
正規SMILES |
C1CC(=C(CC1C(=O)OCCCl)C2=CC=CC=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



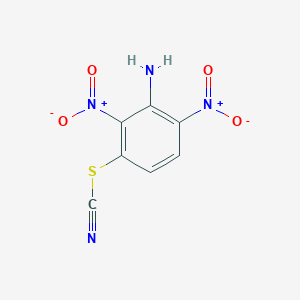
![Methyl 3-[3-(3-chlorophenyl)diaziridin-1-yl]propanoate](/img/structure/B14513050.png)
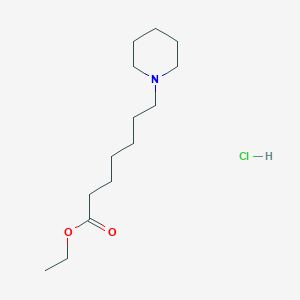
![3-[(Hexylsulfanyl)methyl]cyclopentan-1-one](/img/structure/B14513053.png)
![Ethyl {[bis(diethylamino)phosphoryl]methyl}carbamate](/img/structure/B14513064.png)




